molecular formula C15H19NO4 B349285 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoic acid CAS No. 346665-94-9

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoic acid

Cat. No.: B349285
CAS No.: 346665-94-9
M. Wt: 277.31g/mol
InChI Key: DHQLZILRNNWMGY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-270630 involves the reaction of 4-(1H-benzimidazol-2-yl)aniline with 2,4-dimethoxybenzoyl chloride under specific conditions. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for WAY-270630 are not well-documented in the public domain. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

WAY-270630 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert WAY-270630 into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of WAY-270630.

Scientific Research Applications

WAY-270630 has several scientific research applications, including:

    Chemistry: Used as a model compound to study sirtuin modulation and epidermal growth factor receptor inhibition.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications in treating diseases related to sirtuin modulation and epidermal growth factor receptor activity.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

WAY-270630 exerts its effects by modulating sirtuin activity and inhibiting the epidermal growth factor receptor . The compound binds to specific sites on these targets, altering their activity and affecting downstream signaling pathways. This modulation can influence various cellular processes, including cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of WAY-270630

WAY-270630 is unique due to its dual function as a sirtuin modulator and an epidermal growth factor receptor inhibitor. This dual activity makes it a valuable compound for studying the interplay between these two pathways and their combined effects on cellular processes.

Properties

IUPAC Name

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-7(2)5-10(15(19)20)16-13(17)11-8-3-4-9(6-8)12(11)14(16)18/h3-4,7-12H,5-6H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQLZILRNNWMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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